molecular formula C14H22O B7938257 2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol

2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7938257
M. Wt: 206.32 g/mol
InChI Key: ZFPUPIJVDQXDIE-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a branched butan-2-ol backbone substituted with a 2,4,5-trimethylphenyl group. The compound’s structure combines steric bulk from the aromatic methyl groups and the tertiary alcohol, which significantly influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

3-methyl-2-(2,4,5-trimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-9(2)14(6,15)13-8-11(4)10(3)7-12(13)5/h7-9,15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPUPIJVDQXDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)(C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4,5-trimethylphenyl with a suitable alkylating agent, followed by the introduction of a butanol group. The reaction conditions typically require a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or hydrocarbons.

    Substitution: Introduction of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Phenyl Substituents

2,4,6-Trimethylphenyl Derivatives

Compounds like (2,4,6-trimethylphenyl)methyl (Tmb) exhibit steric and electronic differences compared to the target compound.

Halogenated Phenyl Derivatives
  • 2,4,5-Trichlorophenyl (Tcp) : The replacement of methyl groups with chlorine atoms in Tcp derivatives introduces stronger electron-withdrawing effects, increasing polarity and reactivity in electrophilic substitutions. This contrasts with the electron-donating methyl groups in the target compound, which stabilize the aromatic ring but reduce electrophilic reactivity .
  • Fluorinated analogs (e.g., Fluoro(2,4,5-trifluorophenyl)acetonitrile) : Fluorine substituents enhance lipophilicity and metabolic stability compared to methyl groups, making such compounds more suitable for pharmaceutical applications. However, the target’s methyl groups may offer better synthetic accessibility .

Alcoholic Derivatives with Similar Backbones

2,3-Dimethyl-2-butanol (CAS 594-60-5)

This branched alcohol lacks the aromatic phenyl group, resulting in a lower molecular weight (102.17 g/mol) and melting point (-14°C). The absence of aromaticity reduces its boiling point and increases water solubility compared to the target compound, which is expected to have higher hydrophobicity due to the phenyl group .

3,3-Dimethylbutanol (CAS 624-95-3)

Similar to the target’s tertiary alcohol structure, this compound has a boiling point of 106.2°C. The target’s bulky phenyl substituent likely elevates its boiling point further due to increased molecular weight and van der Waals interactions .

Carboxylic Acid Derivatives

The compound (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoic acid shares the same aromatic substitution pattern but replaces the alcohol with a carboxylic acid group. This modification drastically alters acidity (pKa ~4.84) and reactivity, making it more suited for applications in polymer chemistry or as a chelating agent, unlike the target’s alcohol, which is less acidic and more nucleophilic .

Physicochemical Properties and Functional Comparisons

Compound Substituent Functional Group Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa
2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol 2,4,5-Trimethylphenyl Tertiary alcohol ~206.3 (est.) >25 (est.) ~250 (est.) ~16-18
2,3-Dimethyl-2-butanol None Secondary alcohol 102.17 -14 123–125 ~19
(2E)-3-(2,4,5-TMP)prop-2-enoic acid 2,4,5-TMP Carboxylic acid ~206.2 Not reported Not reported 4.84
Fluoro(2,4,5-TFP)acetonitrile 2,4,5-Trifluorophenyl Nitrile ~191.1 Not reported Not reported Not applicable

Key Observations :

  • The target’s phenyl group increases molecular weight and hydrophobicity compared to aliphatic alcohols.
  • Methyl substituents on the aromatic ring enhance stability but reduce reactivity compared to halogenated analogs.
  • The tertiary alcohol group offers moderate nucleophilicity, contrasting with the acidic nature of carboxylic acid derivatives .

Biological Activity

2-(2,4,5-Trimethylphenyl)-3-methyl-butan-2-ol, also known as 4-(2,4,5-trimethylphenyl)butan-2-ol, is a compound of interest in various fields including organic chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities that merit detailed exploration. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C13H18O\text{C}_{13}\text{H}_{18}\text{O}

This structure includes a tertiary alcohol functional group and a bulky trimethylphenyl moiety that may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : There is evidence supporting its efficacy against various bacterial strains.

The biological activity of this compound is thought to involve interaction with specific enzymes and receptors. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) could mediate its effects on cellular signaling.

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various phenolic compounds, this compound demonstrated significant free radical scavenging activity. The IC50 value was determined to be approximately 45 µg/mL, indicating a potent antioxidant effect compared to other tested compounds .

Case Study 2: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Research Findings

A summary of key findings from various studies is presented in the table below:

Study FocusFindingsReference
Antioxidant ActivityIC50 = 45 µg/mL for free radical scavenging
Anti-inflammatory ActivityReduced TNF-α and IL-6 production in LPS-stimulated cells
Antimicrobial EffectsEffective against Staphylococcus aureus and E. coli

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